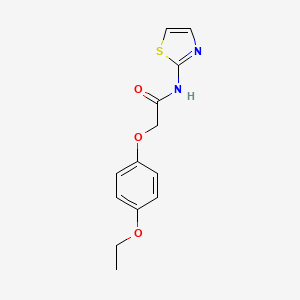

2-(4-ethoxyphenoxy)-N-1,3-thiazol-2-ylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-ethoxyphenoxy)-N-1,3-thiazol-2-ylacetamide is a compound of interest due to its potential chemical and biological applications. It falls within a class of compounds known for their versatile chemical structures and potential antimicrobial activities. The analysis delves into its synthesis, chemical and physical properties, and molecular structure analysis, drawing parallels with related compounds to infer its characteristics.

Synthesis Analysis

The synthesis of related thiazolylacetamide derivatives often involves the reaction of phenoxyacetyl chloride with intermediate thiazol-2-amine compounds. This approach has been utilized for creating a series of compounds with antimicrobial activity, suggesting a versatile methodology for synthesizing a wide range of related chemical entities, including potential routes for this compound (Liao et al., 2017).

Molecular Structure Analysis

Molecular docking and quantum chemical calculations have been employed to understand the molecular structure of similar compounds. These studies involve density functional theory (DFT) calculations to optimize the geometry, analyze vibrational spectra, and evaluate molecular parameters such as bond lengths and angles. Such analyses can provide insights into the molecular structure of this compound by analogy (Viji et al., 2020).

Chemical Reactions and Properties

The chemical reactions of thiazolylacetamides often involve the formation of Schiff bases and their interactions with various agents to form compounds with potential antimicrobial activities. The reactivity towards different chemical reagents reflects the versatile nature of these compounds and can shed light on the chemical behavior of this compound (Vinusha et al., 2015).

properties

IUPAC Name |

2-(4-ethoxyphenoxy)-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-2-17-10-3-5-11(6-4-10)18-9-12(16)15-13-14-7-8-19-13/h3-8H,2,9H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGZBSWKBDSQJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCC(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[(5-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol](/img/structure/B5653100.png)

![5-[(cyclopentylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5653102.png)

![2-isopropyl-4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B5653104.png)

![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5653112.png)

![5-[2-methyl-5-(trifluoromethyl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5653118.png)

![[3-(hydroxymethyl)-3-(3-methyl-2-buten-1-yl)-1-piperidinyl]acetic acid](/img/structure/B5653124.png)

![2-(dimethylamino)-2-(3-methylphenyl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5653125.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[(4-methoxyphenyl)acetyl]piperidine](/img/structure/B5653131.png)

![5-[2-(3-chloroisoxazol-5-yl)ethyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5653165.png)

![N-[(2-naphthylamino)carbonothioyl]-2-furamide](/img/structure/B5653172.png)

![4-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-2-methylthieno[3,2-d]pyrimidine](/img/structure/B5653192.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(4-fluoro-2-methylbenzyl)-3-pyrrolidinyl]-2-hydroxyacetamide hydrochloride](/img/structure/B5653198.png)